

In-Silico Modeling and DFT Studies of 4-Isopropylimidazole: A Comparative Guide

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Compound of Interest

Compound Name: **4-Isopropylimidazole**

Cat. No.: **B1313718**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical in-silico modeling and Density Functional Theory (DFT) studies of **4-isopropylimidazole** against experimentally and computationally evaluated imidazole derivatives. Due to the limited availability of published data on **4-isopropylimidazole**, this document serves as an illustrative framework for initiating such investigations, drawing parallels with established research on similar compounds.

Comparative Analysis of Molecular Properties

In the field of drug discovery, in-silico techniques are pivotal for predicting the potential efficacy and pharmacokinetic properties of novel compounds.[1][2] This section compares the hypothetical molecular docking and DFT-calculated parameters of **4-isopropylimidazole** with reported data for other antimicrobial imidazole derivatives.

Molecular Docking Simulations

Molecular docking predicts the binding affinity and orientation of a ligand to a target protein.[3] Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism and a validated target for antifungal agents.[3] The following table presents a hypothetical docking score for **4-isopropylimidazole** against *Candida albicans* DHFR, compared with reported values for other imidazole derivatives.

Table 1: Comparative Molecular Docking Analysis against *Candida albicans* DHFR

Compound	Target Protein	Docking Score (kcal/mol)	Predicted Binding Affinity	Reference
4-Isopropylimidazole (Hypothetical)	Dihydrofolate reductase (DHFR)	-7.8	High	N/A
N1 Derivative	Dihydrofolate reductase (DHFR)	-8.9	High	[3]
N2 Derivative	Dihydrofolate reductase (DHFR)	-8.5	High	[3]
N3 Derivative	Dihydrofolate reductase (DHFR)	-8.2	High	[3]

N1: 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole N2: 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole N3: 2-(2,4-dichlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole

Density Functional Theory (DFT) Studies

DFT calculations are employed to understand the electronic structure, stability, and reactivity of molecules.[3][4][5] Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap (ΔE), chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally indicates higher reactivity.[3]

Table 2: Comparative DFT-Calculated Quantum Chemical Parameters

Parameter	4-Isopropylimidazole (Hypothetical)	N1 Derivative	N2 Derivative	N3 Derivative
HOMO (eV)	-6.5	-5.8981	-5.9234	-5.9421
LUMO (eV)	-1.2	-2.9641	-2.9785	-2.9875
HOMO-LUMO Gap (ΔE) (eV)	5.3	2.9340	2.9449	2.9546
Chemical Hardness (η) (eV)	2.65	1.4670	1.4725	1.4773
Electrophilicity Index (ω) (eV)	2.8	4.4048	4.4131	4.4206

Data for N1, N2, and N3 derivatives sourced from a 2025 study on antimicrobial imidazole derivatives.[\[3\]](#)

Experimental and Computational Protocols

The following are detailed methodologies typical for the in-silico analysis of imidazole derivatives.

Molecular Docking Protocol

- Ligand Preparation: The 2D structure of the ligand (e.g., **4-isopropylimidazole**) is drawn using chemical drawing software. It is then converted to a 3D structure and energetically minimized using a suitable force field, such as MMFF94.
- Protein Preparation: The 3D crystal structure of the target protein (e.g., *C. albicans* DHFR) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogen atoms are added.
- Docking Simulation: Molecular docking is performed using software like AutoDock. The prepared ligand is docked into the active site of the prepared protein. The search algorithm

explores possible binding conformations.

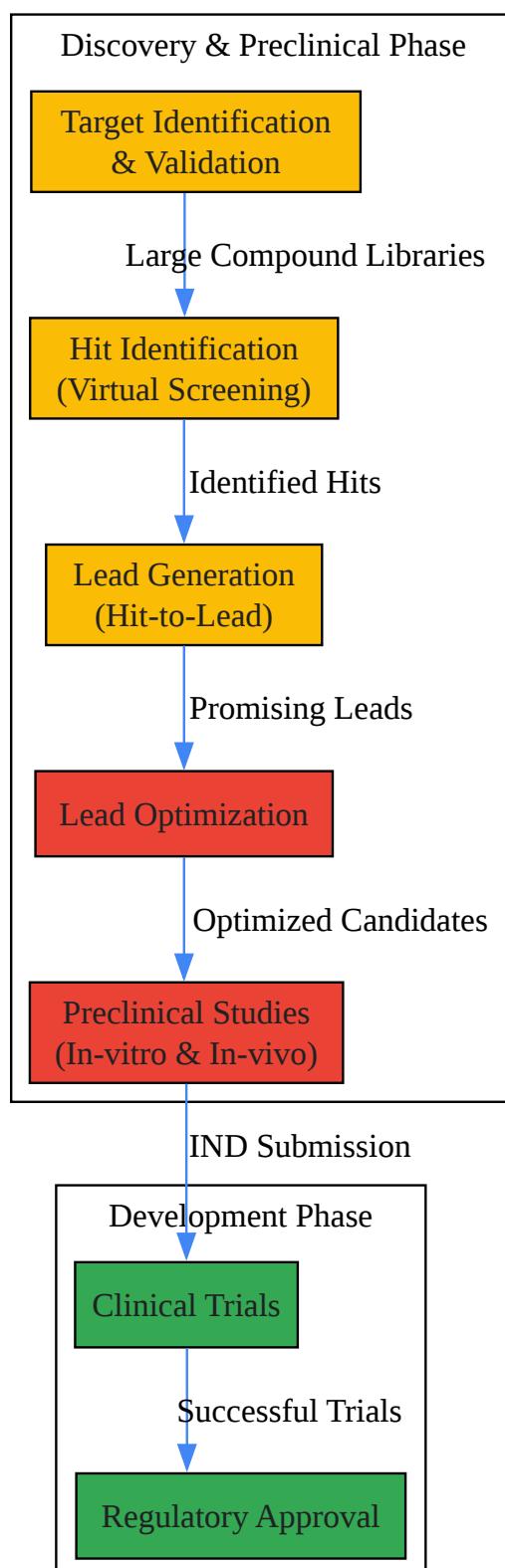
- Analysis: The results are analyzed based on the docking score (binding energy) and the binding mode (interactions with amino acid residues). The conformation with the lowest binding energy is typically considered the most favorable.

DFT Calculation Protocol

- Geometry Optimization: The initial molecular geometry of the compound is optimized using DFT. A common method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).
- Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
- Electronic Property Calculation: Based on the optimized geometry, electronic properties such as HOMO and LUMO energies are calculated.
- Parameter Derivation: From the HOMO and LUMO energies, other quantum chemical parameters like the energy gap, chemical hardness, and electrophilicity index are derived to assess the molecule's reactivity and stability.^[3]

Visualized Workflows and Pathways

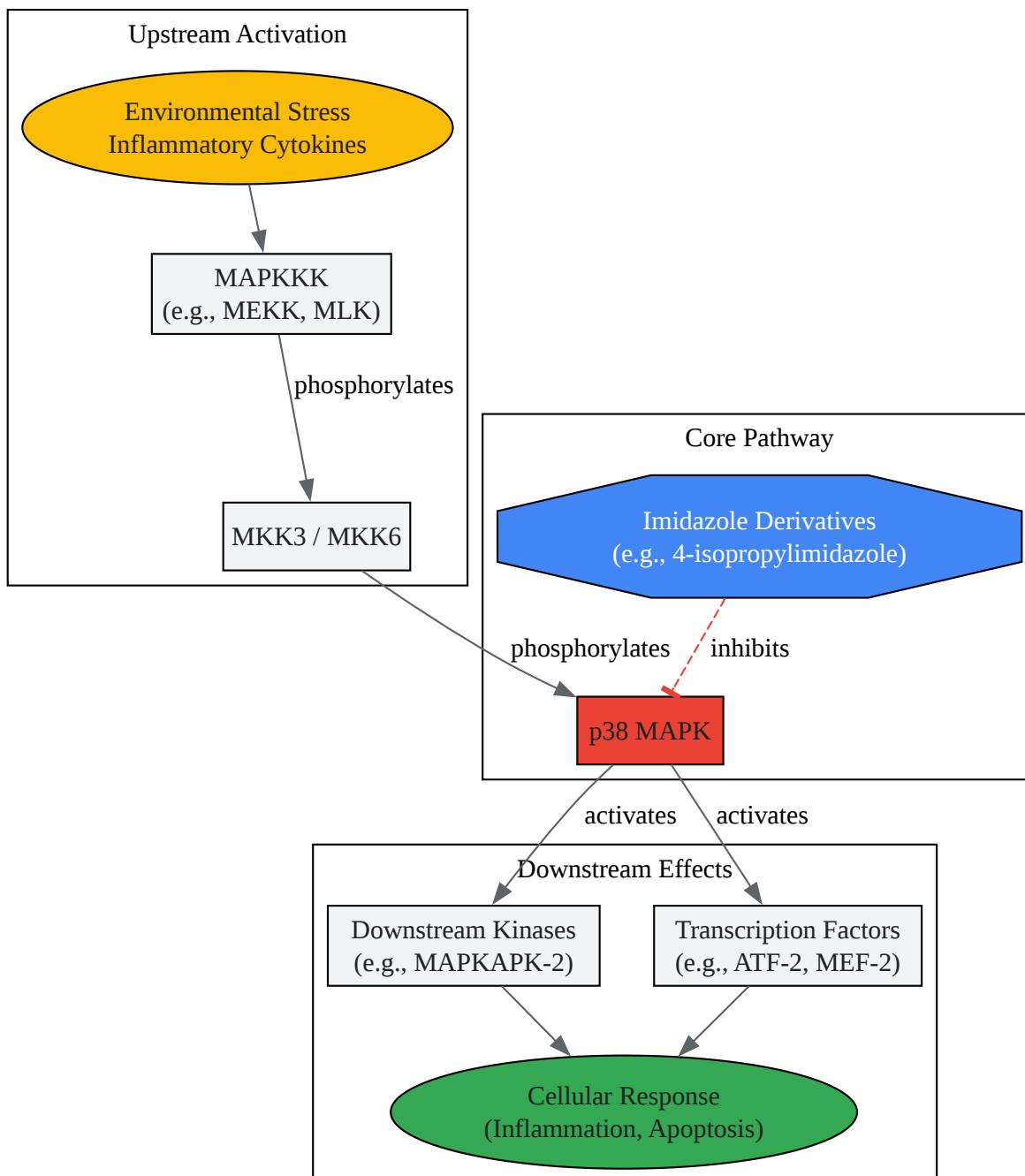
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in drug discovery and cell signaling.



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A typical workflow for in-silico guided drug discovery.

Imidazole derivatives have been noted to interact with the ATP-binding site of p38 MAP kinase, thereby inhibiting its activity.^[3] The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.^{[3][6]}



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Simplified p38 MAP Kinase signaling pathway and potential inhibition point.

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